

Spectroscopic Analysis of Methyl Benzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl benzoate

Cat. No.: B043278

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Introduction

Methyl benzoate ($C_8H_8O_2$) is an organic compound, an ester formed from the condensation of methanol and benzoic acid. It is a colorless, oily liquid with a characteristic pleasant odor. In the fields of chemistry, pharmacology, and materials science, precise structural elucidation and characterization of molecules like **methyl benzoate** are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data for **methyl benzoate** and the experimental protocols for their acquisition, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **methyl benzoate** are summarized in the tables below for easy reference and comparison.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.03	Doublet of Doublets (dd)	2H	Aromatic Protons (ortho to -COOCH ₃)
~7.54	Triplet of Triplets (tt)	1H	Aromatic Proton (para to -COOCH ₃)
~7.42	Triplet of Triplets (tt)	2H	Aromatic Protons (meta to -COOCH ₃)
~3.91	Singlet (s)	3H	Methyl Protons (-OCH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ) ppm	Assignment
~167.0	Carbonyl Carbon (C=O)
~132.9	Aromatic Carbon (para to -COOCH ₃)
~130.2	Aromatic Carbon (ipso, attached to -COOCH ₃)
~129.5	Aromatic Carbons (ortho to -COOCH ₃)
~128.4	Aromatic Carbons (meta to -COOCH ₃)
~52.1	Methyl Carbon (-OCH ₃)

Solvent: CDCl₃[\[1\]](#)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H Stretch[2]
~2950	Medium	Methyl C-H Stretch
1715-1730	Strong, Sharp	C=O Stretch (Ester)[2]
1200-1300	Strong	C-O Stretch (Ester)[2]
1000-1100	Strong	O-CH ₃ Stretch
~710 and ~750	Strong	C-H Bending (out-of-plane) for mono-substituted benzene

Mass Spectrometry (MS) Data

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
136	~37	[M] ⁺ (Molecular Ion)[3]
105	100	[M - OCH ₃] ⁺ (Base Peak)[3]
77	~47	[C ₆ H ₅] ⁺ (Phenyl Cation)[3]
51	~18	[C ₄ H ₃] ⁺ [3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **methyl benzoate** for ¹H NMR or 20-50 mg for ¹³C NMR.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]
- Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
- The final volume in the NMR tube should be approximately 4-5 cm in height from the bottom.[4][5]
- Cap the NMR tube securely.[4]
- Instrumental Analysis:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
 - Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines.[4]
 - Tune the probe to the appropriate nucleus (^1H or ^{13}C) to maximize signal detection.[4]
 - Set the acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[4]
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):

- Place one to two drops of **methyl benzoate** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[6]
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[6][7]
- Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[6]
- Instrumental Analysis:
 - Ensure the sample compartment is empty and run a background spectrum. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
 - Place the sample holder with the **methyl benzoate** sample into the instrument's sample beam.
 - Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
 - After analysis, clean the salt plates thoroughly with a dry solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.[6][7]

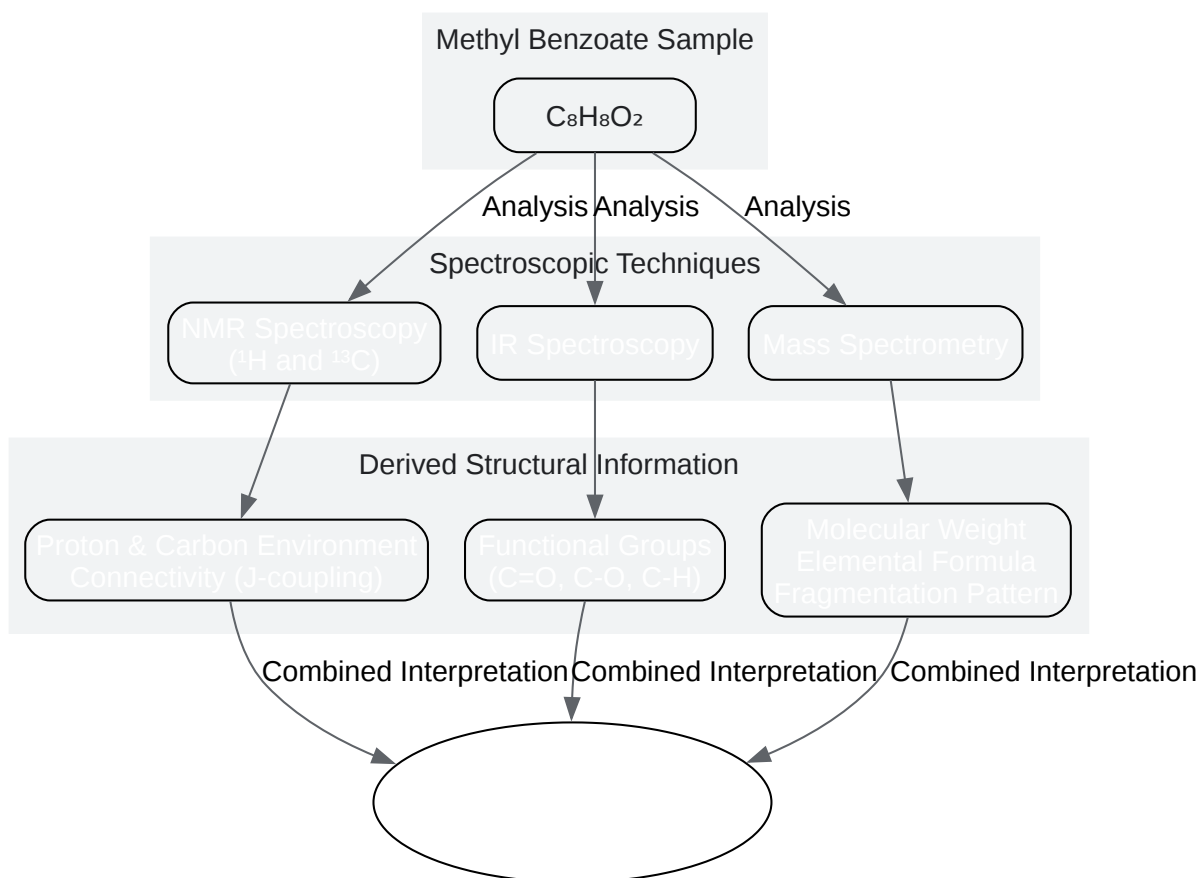
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **methyl benzoate**. A typical starting concentration is 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[8]
 - Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[8]
 - Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[8]
 - Transfer the final solution to an appropriate sample vial for the mass spectrometer's autosampler.[8]
- Instrumental Analysis:

- Introduce the sample into the mass spectrometer. For a volatile compound like **methyl benzoate**, this is often done via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.^[9]
- The sample is ionized in the ion source. Electron Impact (EI) is a common ionization method for such molecules.
- The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

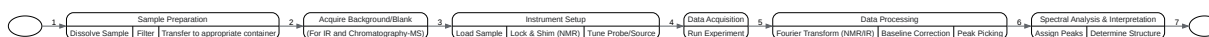
Spectroscopic Information Workflow



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Caption: Relationship between spectroscopic techniques and derived structural information.

General Experimental Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

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